1-(2-硝基乙烯基)萘

描述

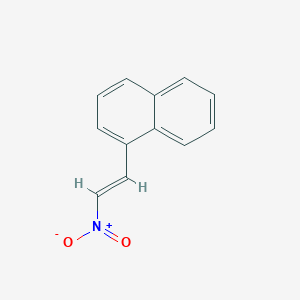

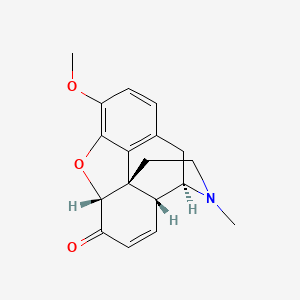

1-(2-Nitrovinyl)naphthalene, also known as 1-(2-Nitrovinyl)naphthalene, is a useful research compound. Its molecular formula is C12H9NO2 and its molecular weight is 199.20 g/mol. The purity is usually 95%.

The exact mass of the compound 1-(2-Nitrovinyl)naphthalene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 121151. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(2-Nitrovinyl)naphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Nitrovinyl)naphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

生物技术: DNA 分析技术

“1-(2-硝基乙烯基)萘”衍生物类似于萘二酰亚胺 (NDI) 化合物,已在生物技术中得到应用,因为它们能够通过穿插嵌入与 DNA 双链体结合 。这种独特的相互作用导致了创新性 DNA 分析技术的开发,这些技术对于基因和单核苷酸多态性的精确分析至关重要。 这些化合物可能由于与与基因表达控制相关的非典型 DNA 结构相互作用而用作癌症检测系统的工具 。

化学: 杂环合成

在化学领域,“1-(2-硝基乙烯基)萘”可以参与杂环的合成。 据报道,路易斯酸性催化剂催化萘酚衍生物的缩合反应,从而形成各种复杂的有机化合物 。这些反应在创建药物和其他有机材料方面至关重要。

生物学: 抗菌和抗氧化特性

萘衍生物已显示出广泛的生物活性,包括抗菌和抗氧化特性 。对“1-(2-硝基乙烯基)萘”的研究可以扩展这些发现,探索其作为药物化学研究先导化合物的潜力,特别是在开发新的抗菌剂方面。

医学: 纳米技术应用

纳米技术彻底改变了医学,而“1-(2-硝基乙烯基)萘”衍生物可能有助于这一领域。 它们可用于设计用于药物递送系统、诊断工具或作为治疗剂一部分的纳米材料 。这些化合物的缺电子性质使其适合创建响应性材料,这些材料可以在纳米尺度上与生物系统相互作用。

材料科学: 聚合物机械化学

已经探索了萘衍生物的机械变色行为,用于聚合物机械化学中的应用 。“1-(2-硝基乙烯基)萘”可用于设计力响应材料,这些材料在受到机械应力时会改变颜色或特性,从而提供对不同物理条件下材料行为的见解。

环境科学: 土壤真菌群落影响

研究表明,萘的应用会影响土壤真菌群落结构,从而影响生态系统功能 。对“1-(2-硝基乙烯基)萘”的研究可以调查其环境影响,特别是它如何影响土壤生物多样性和养分循环过程。

安全和危害

未来方向

作用机制

Target of Action

Naphthoquinones, a class of compounds structurally related to 1-(2-nitrovinyl)naphthalene, have been reported to exhibit anticancer action and other pharmacological properties

Mode of Action

Naphthoquinones have been reported to exhibit diverse mechanisms of action, which depend on their structural differences . The interaction of 1-(2-Nitrovinyl)naphthalene with its targets and the resulting changes are subjects for future research.

Biochemical Pathways

Naphthalene and substituted naphthalenes have been reported to be metabolized by various bacterial species, indicating the involvement of microbial degradation pathways

Pharmacokinetics

A drug-like molecule (dlm) possesses the physicochemical properties that might enable it to become a drug should a disease-modifying receptor be identified

Result of Action

Related compounds such as (e)-9-(2-nitrovinyl)anthracenes have been found to elicit potent antiproliferative effects in certain cell lines

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(2-Nitrovinyl)naphthalene. For instance, particulate matter (PM) can significantly affect the behavior and removal efficiency of naphthalene in bioretention facilities . Furthermore, naphthalene is considered a major environmental risk driver, with individual risk levels influenced by several factors .

属性

IUPAC Name |

1-(2-nitroethenyl)naphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-13(15)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNRGHIXNKWOUEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C=C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00298147 | |

| Record name | 1-(2-NITROVINYL)NAPHTHALENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00298147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4735-49-3 | |

| Record name | 1-(2-NITROVINYL)NAPHTHALENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00298147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-1-(5-chloro-2-hydroxyphenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B1234488.png)

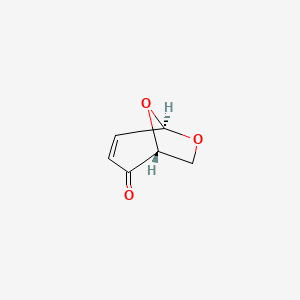

![methyl (2S,4R,5S,11S,12R)-14-oxo-5,11-bis(prop-1-en-2-yl)-3,13,16-trioxatetracyclo[10.2.1.17,10.02,4]hexadeca-1(15),7,9-triene-8-carboxylate](/img/structure/B1234494.png)

![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[(1R,2R,3S,4R,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl]oxychromen-4-one](/img/structure/B1234506.png)

![N-[(E)-1-[4-[(2,2,2-trifluoroacetyl)amino]phenyl]ethylideneamino]pentanamide](/img/structure/B1234510.png)

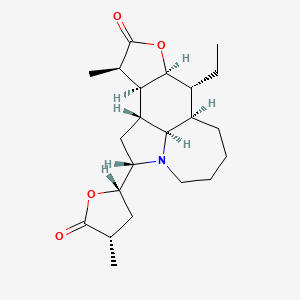

![[(4Z,6Z,10Z)-19-[2-(dimethylamino)ethylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B1234512.png)